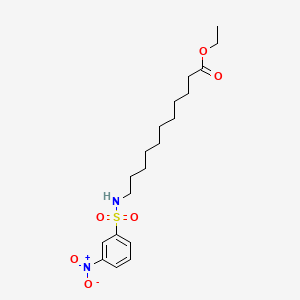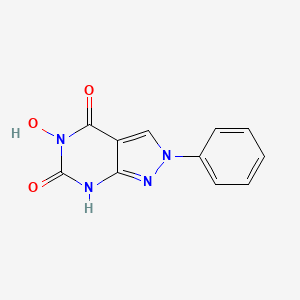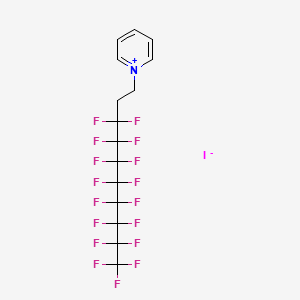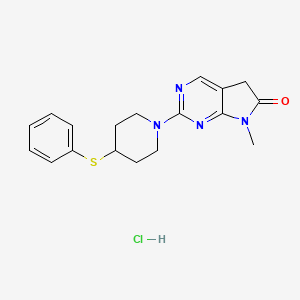
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The final step involves quaternization with methyl sulphate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted compounds. These products have diverse applications in different fields, including dye synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
Uniqueness
The uniqueness of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Propiedades
Número CAS |
83968-94-9 |
|---|---|
Fórmula molecular |
C22H30N6O6S |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H27N6O2.CH4O4S/c1-6-25(11-12-27(3,4)5)18-7-9-20(16(2)13-18)23-24-21-10-8-19(26(28)29)14-17(21)15-22;1-5-6(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
KNMMFJAVSJCXHY-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















